N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Description
N-(4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide (CAS: 737792-27-7) is a pyrrolo[2,3-d]pyrimidine derivative with a dichloro substitution at positions 4 and 5 of the heterocyclic core and a 2,2-dimethylpropanamide group at position 2. Its molecular formula is C₁₁H₁₂Cl₂N₄O, and it is part of a broader class of compounds investigated for antitumor and antiviral activities .
Properties
Molecular Formula |
C11H12Cl2N4O |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12Cl2N4O/c1-11(2,3)9(18)17-10-15-7(13)6-5(12)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
UYAKRWBRYYVYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)Cl)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction of the pyrrolo[2,3-d]pyrimidine core,
- Introduction of chloro substituents at the 4 and 5 positions,
- Installation of the 2,2-dimethylpropanamide moiety at the 2-position.
The key steps include chlorination, amide formation, and substitution reactions on the heterocyclic scaffold.
Stepwise Synthetic Routes
Preparation of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates
A common precursor is 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine , which can be synthesized via:
- Condensation of 6-aminouracil with chloroacetaldehyde to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol,
- Subsequent chlorination using phosphorus oxychloride (POCl3) in the presence of a base such as DIPEA to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine,
- Further chlorination to introduce the 5-chloro substituent, producing 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine.
Formation of the 2-Substituted Amide
The 2-position amine is converted to the corresponding amide by:
- Pivaloylation of the 2-amino group to form a pivaloyl-protected intermediate,
- Chlorination of the 4-position with POCl3,
- Reaction of the 2-position with 2,2-dimethylpropanamide or its derivatives to form the target amide group.
This approach yields N-(4-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide intermediates, which can be further functionalized.
Direct Synthesis via Condensation and Cyclization
An alternative method involves:
- Condensation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine salts in the presence of alkali,
- A one-pot addition-condensation-cyclization-elimination reaction sequence,
- Controlled temperature steps (0–50 °C for condensation, 50–110 °C for elimination),
- Yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high purity and yield (~90%).
This intermediate can be further chlorinated and amidated to reach the target compound.
Representative Synthetic Scheme Summary Table
Analysis of Preparation Methods
Efficiency and Yield
- The one-pot condensation-cyclization method provides a high yield (~90%) and purity (>99%), with environmentally friendly conditions and minimal waste generation.
- The pivaloylation-chlorination-amidation sequence gives moderate yields (~55%) but allows for selective functionalization and easier purification steps.
- Chlorination steps using POCl3 are critical and require careful temperature control to avoid side reactions and degradation.
Practical Considerations
- Use of POCl3 demands strict moisture control and appropriate safety measures due to its corrosive nature.
- The pivaloyl protecting group is useful to prevent unwanted side reactions during chlorination but requires an additional deprotection step.
- Microwave-assisted reactions have been reported to shorten reaction times significantly in related pyrrolo[2,3-d]pyrimidine syntheses, though specific data for this compound are limited.
Scalability and Environmental Impact
- The one-pot method's simplicity and high yield make it suitable for scale-up and industrial application, with low waste and cost-effective reagents.
- The multi-step pivaloylation and chlorination route, while effective, involves more steps and reagents, potentially increasing cost and environmental burden.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Introduction to N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
This compound is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in ways that can lead to advancements in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Structural Representation
The compound features a pyrrolo-pyrimidine core that is substituted with dichlorine and a dimethylpropanamide group, which contributes to its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural analogs have shown promise in the development of drugs targeting various diseases.
Case Study: LRRK2 Inhibition
Research has highlighted the compound's role as a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. A study demonstrated that derivatives of this compound exhibit high potency and brain penetration, making them suitable candidates for further development in neurodegenerative disease therapies .
Anticancer Research
The compound's ability to inhibit specific kinases has positioned it as a candidate for anticancer drug development. Its efficacy against cancer cell lines has been evaluated in vitro, showing promising results in reducing cell viability and inducing apoptosis.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 4.1 | Cell cycle arrest |
Neuroscience Applications
Due to its ability to penetrate the blood-brain barrier, this compound is being investigated for its neuroprotective effects. Studies suggest that it may modulate neuroinflammatory pathways and protect against neuronal damage.
Case Study: Neuroprotection in Animal Models
In preclinical studies using rodent models of neurodegeneration, administration of this compound resulted in reduced markers of inflammation and improved cognitive function assessments .
Pharmacological Studies
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are critical for evaluating its safety and efficacy as a potential therapeutic agent.
Key Findings:
- Bioavailability : Moderate oral bioavailability observed in animal models.
- Half-life : Approximately 6 hours.
- Metabolism : Primarily hepatic metabolism with renal excretion of metabolites.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular signaling pathways, leading to effects such as reduced cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substitution patterns on the pyrrolo[2,3-d]pyrimidine core, influencing physicochemical properties and biological activity. Key comparisons are summarized below:
2.1. Substitution Patterns and Molecular Properties
Key Observations:
- Halogen Substitutions: The target compound’s 4,5-dichloro configuration increases electron-withdrawing effects compared to mono-halogenated analogs (e.g., 22e with 4-Cl) or mixed halogens (e.g., 4-Cl/5-I in ). This may enhance binding to hydrophobic pockets in enzymes .
- Physical State: The target compound’s physical form is unspecified, but analogs range from solids (20a, 22e) to oils (20g), influenced by substituent polarity .
Biological Activity
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is a synthetic compound recognized for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₁H₁₂Cl₂N₄O
- Molecular Weight : 287.14 g/mol
- CAS Number : 737792-27-7
The unique pyrrolo[2,3-d]pyrimidine structure contributes to its biological interactions. The presence of dichlorination enhances its reactivity and potential binding affinity to various biological targets .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related pyrrolo[3,2-d]pyrimidines can inhibit dipeptidyl peptidase IV (DPP-IV), suggesting potential applications in diabetes management and cancer therapy .
- Specific studies have demonstrated that structural modifications in pyrrolo[2,3-d]pyrimidines can lead to enhanced activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in tumor angiogenesis .
The mechanisms through which this compound exhibits its biological effects include:
- Inhibition of Key Enzymes : The compound may interact with enzymes involved in cell proliferation and metabolic pathways through specific binding interactions .
- Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors or enzymes via hydrogen bonding and hydrophobic interactions .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Starting Materials : Utilizing derivatives of pyrrolo[2,3-d]pyrimidine.
- Reactions : Employing cyclocondensation reactions followed by amide formation to achieve the final product .
Case Studies
Several case studies highlight the biological activity of similar compounds:
These studies illustrate the diverse biological activities associated with pyrrolo[2,3-d]pyrimidine derivatives and their potential therapeutic applications.
Q & A
Basic Synthesis
Q1: What is the standard synthetic route for N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide? Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
Pivaloylation: Protection of the 2-amino group using pivaloyl chloride (PivCl) under reflux in anhydrous conditions to form the intermediate N-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide .
Chlorination: Treatment with phosphorus oxychloride (POCl₃) at reflux to introduce chlorine atoms at the 4- and 5-positions. Excess POCl₃ ensures complete substitution, followed by quenching with ice-water and neutralization to isolate the product .
Purification: Column chromatography or recrystallization for high-purity yields (~50–55% overall) .
Advanced Synthesis Optimization
Q2: How can reaction conditions be optimized to improve yields during chlorination? Methodological Answer: Critical parameters include:
- Temperature Control: Maintaining reflux (~110°C) ensures complete reaction without decomposition .
- Stoichiometry: Using 3–5 equivalents of POCl₃ to drive chlorination to completion .
- Catalysts: Adding catalytic dimethylformamide (DMF) enhances reactivity by generating the reactive Vilsmeier-Haack complex .
- Workup: Slow quenching with cold water prevents exothermic side reactions, and pH adjustment (8–9) minimizes hydrolysis of the dichloro product .
Biological Evaluation
Q3: What in vitro assays are suitable for evaluating cytotoxicity? Methodological Answer:
- Sulforhodamine B (SRB) Assay:
- Comparative Validation: SRB outperforms Bradford/Lowry assays in linearity across cell densities (subconfluence to supraconfluence) and exhibits minimal interference from test compounds .
Structural-Activity Relationship (SAR)
Q4: How do dichloro substituents at positions 4 and 5 influence biological activity? Methodological Answer:
- Electron-Withdrawing Effects: Chlorine atoms enhance electrophilicity of the pyrimidine ring, improving binding to kinase ATP pockets (e.g., RTK inhibition) .
- Steric Effects: Bulkier substituents (e.g., bromo or iodo) at position 5 reduce activity due to steric clashes, as seen in analogs like N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide .
- SAR Validation: Replace dichloro groups with methoxy or methyl to assess tolerance for hydrophobic interactions .
Data Contradiction Resolution
Q5: How to resolve discrepancies in reported IC₅₀ values across studies? Methodological Answer:
- Assay Consistency: Ensure uniform cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hr) .
- Compound Purity: Verify via HPLC (>95%) and NMR (e.g., δ 1.24 ppm for tert-butyl protons) to exclude impurities affecting activity .
- Solvent Artifacts: DMSO concentrations >0.1% may alter membrane permeability; use fresh stock solutions .
Derivative Synthesis Strategies
Q6: What methods enable diversification at positions 4 and 5? Methodological Answer:
- Nucleophilic Aromatic Substitution: Replace 4-chloro with amines (e.g., 3-bromoaniline) under reflux in iPrOH/HCl, achieving ~50% yield .
- Cross-Coupling: Suzuki-Miyaura reactions for aryl/alkynyl groups at position 5 using Pd(PPh₃)₄/CuI catalysts (e.g., 2,3,4-trimethoxyphenylacetylene) .
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to selectively modify positions without disrupting the pivaloyl moiety .
Analytical Characterization
Q7: Which spectroscopic techniques confirm structural integrity? Methodological Answer:
- ¹H NMR: Key signals include δ 1.24 ppm (tert-butyl, s, 9H) and δ 12.44 ppm (exchangeable 7-NH) .
- HRMS: Exact mass determination (e.g., C₁₁H₁₂Cl₂N₄O requires m/z 295.0385) .
- X-ray Crystallography: Resolves disorder in substituent orientation (e.g., dichlorophenyl vs. naphthyl groups) .
Solubility Challenges
Q8: How to address poor aqueous solubility in bioassays? Methodological Answer:
- Co-Solvents: Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance dissolution .
- Prodrug Design: Introduce phosphate esters at the 7-NH position, which hydrolyze in vivo to the active form .
- Salt Formation: Hydrochloride salts improve solubility (e.g., analogs in ) .
Advanced SAR Study Design
Q9: How to systematically explore substituent effects on kinase inhibition? Methodological Answer:
Library Design: Synthesize analogs with halogens (F, Br), alkyl (methyl, ethyl), and electron-donating groups (OMe) at positions 4/5 .
Kinase Profiling: Screen against a panel of 50+ kinases using ATP competition assays .
Molecular Docking: Compare binding poses in RTK (PDB: 0TM) to identify critical hydrogen bonds (e.g., with backbone carbonyl of Glu694) .
Scale-Up Challenges
Q10: What are critical considerations for gram-scale synthesis? Methodological Answer:
- Intermediate Stability: Store pivaloylated intermediates under nitrogen to prevent hydrolysis .
- Exothermic Reactions: Use jacketed reactors for POCl₃ chlorination to control temperature spikes .
- Purification: Replace column chromatography with crystallization (e.g., ethyl acetate/hexanes) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
